

A Comparative Analysis of Synthesis Methods for N-Me-Val-Leu-anilide

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Compound of Interest		
Compound Name:	N-Me-Val-Leu-anilide	
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For researchers and professionals in drug development, the efficient synthesis of N-methylated peptides like **N-Me-Val-Leu-anilide** is crucial for exploring their therapeutic potential. N-methylation can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides. This guide provides a comparative analysis of two primary methodologies for the synthesis of **N-Me-Val-Leu-anilide**: solution-phase synthesis and solid-phase synthesis with on-resin N-methylation.

Data Presentation

The following table summarizes the key quantitative data associated with the two synthesis methods for **N-Me-Val-Leu-anilide**. The data is compiled from analogous reactions and established protocols in peptide chemistry.



Parameter	Method 1: Solution-Phase Synthesis	Method 2: Solid-Phase Synthesis (On-Resin N- methylation)
Overall Yield	60-75%	45-60%
Purity (after purification)	>98%	>95%
Reaction Time (Total)	2-3 days	3-4 days
Scale	Easily scalable to gram quantities	Typically suitable for milligram to low-gram scale
Purification Method	Column chromatography, Recrystallization	Preparative RP-HPLC
Key Reagents	Boc-N-Me-Val-OH, Leu-anilide, HATU, DIPEA	Fmoc-Val-OH, Fmoc-Leu-OH, Rink Amide Resin, o-NBS-CI, DBU, Methyl Iodide

Experimental Protocols Method 1: Solution-Phase Synthesis of N-Me-Val-Leuanilide

This method involves the coupling of a pre-synthesized N-methylated valine building block with leucine anilide in solution.

Step 1: Synthesis of Leucine Anilide (Leu-NHPh)

- To a solution of Boc-Leu-OH (1 equivalent) in dichloromethane (DCM), add aniline (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0 °C.
- Stir the reaction mixture at room temperature for 12 hours.
- Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.
- Purify the resulting Boc-Leu-anilide by column chromatography.



- Treat the purified Boc-Leu-anilide with a solution of 4M HCl in dioxane to remove the Boc protecting group.
- Evaporate the solvent to obtain Leucine anilide hydrochloride (Leu-anilide·HCl).

Step 2: Coupling of Boc-N-Me-Val-OH with Leu-anilide

- Dissolve Boc-N-Me-Val-OH (1 equivalent), Leu-anilide·HCl (1 equivalent), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) in N,N-dimethylformamide (DMF).[1]
- Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir at room temperature for 4 hours.[1]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield Boc-N-Me-Val-Leuanilide.

Step 3: Final Deprotection

- Dissolve the purified Boc-**N-Me-Val-Leu-anilide** in a solution of 4M HCl in dioxane.
- Stir the solution at room temperature for 1 hour.
- Evaporate the solvent to dryness to obtain the final product, N-Me-Val-Leu-anilide hydrochloride.

Method 2: Solid-Phase Synthesis of N-Me-Val-Leuanilide with On-Resin N-methylation



This method involves the stepwise assembly of the peptide on a solid support, followed by N-methylation of the valine residue prior to cleavage.

Step 1: Peptide Assembly on Rink Amide Resin

- Swell Rink Amide resin in DMF for 30 minutes.[2]
- Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.[3]
- · Wash the resin thoroughly with DMF.
- Couple Fmoc-Leu-OH (3 equivalents) to the deprotected resin using HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours.
- Wash the resin with DMF.
- Repeat the Fmoc deprotection step.
- Couple Fmoc-Val-OH (3 equivalents) using the same coupling procedure as for leucine.
- · Wash the resin with DMF.

Step 2: On-Resin N-methylation of the Valine Residue

- Perform a final Fmoc deprotection of the N-terminal valine.
- · Wash the resin with DMF.
- Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (3 equivalents) and collidine (5 equivalents) in DMF to the resin and shake for 2 hours.[4]
- · Wash the resin with DMF and DCM.
- Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) and methyl iodide (5 equivalents) in DMF to the resin and shake for 1 hour.[4]
- Wash the resin with DMF.



- Cleave the sulfonamide group by treating the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF for 30 minutes.[4]
- · Wash the resin with DMF.

Step 3: Cleavage and Purification

- Wash the resin with DCM and dry under vacuum.
- Cleave the N-Me-Val-Leu-anilide from the resin using a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.[5]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide in cold diethyl ether.
- Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

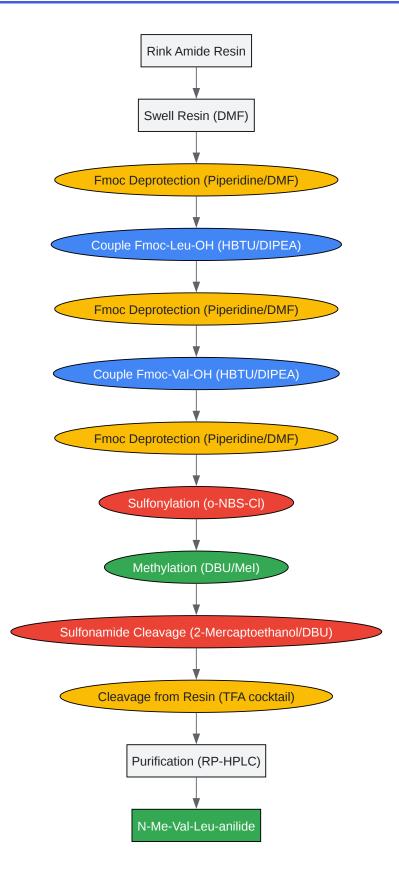
Visualization of Synthesis Workflows

The following diagrams illustrate the experimental workflows for the two synthesis methods.









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